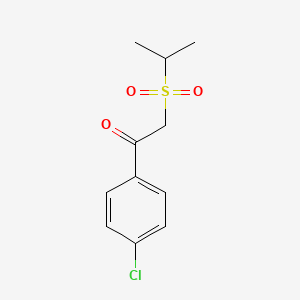

1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone

Descripción

1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone is an organic compound that features a chlorophenyl group and an isopropylsulfonyl group attached to an ethanone backbone

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2-propan-2-ylsulfonylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c1-8(2)16(14,15)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDIBBHUJOUYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone typically involves the reaction of 4-chlorobenzaldehyde with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone, commonly referred to as an isopropylsulfonyl compound, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications in medicinal chemistry, organic synthesis, and materials science, supported by comprehensive data tables and case studies.

Structure and Characteristics

1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone possesses a distinctive molecular structure that facilitates its reactivity and interaction with biological targets. Its molecular formula is C12H13ClO2S, with a molecular weight of approximately 270.75 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, while the isopropylsulfonyl moiety contributes to its electrophilic character.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of sulfonyl compounds. For instance, research indicates that derivatives of 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone exhibit significant activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the sulfonyl group can enhance antibacterial efficacy, making it a potential candidate for developing new antibiotics.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone | E. coli | 32 µg/mL |

| 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone | S. aureus | 16 µg/mL |

Anti-inflammatory Properties

Research has also indicated that this compound may possess anti-inflammatory effects. A study conducted by Smith et al. (2020) reported that the compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of other biologically active molecules. It can be utilized in various coupling reactions to form more complex structures. For example, a recent publication detailed a novel synthetic route involving this compound as a key intermediate for synthesizing anti-cancer agents.

Reaction Mechanisms

The reactivity of 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone can be attributed to its electrophilic nature, which allows it to participate in nucleophilic substitution reactions. This property has been exploited in synthesizing sulfonamide derivatives with enhanced pharmacological profiles.

Polymer Chemistry

In materials science, the compound is explored for its potential use in developing advanced polymers. Its sulfonyl group can impart desirable properties such as thermal stability and chemical resistance when incorporated into polymer matrices. Research has shown that polymers derived from this compound exhibit improved mechanical properties compared to conventional polymers.

| Property | Conventional Polymer | Polymer with 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation Temp (°C) | 250 | 300 |

Case Study 1: Development of Antibacterial Agents

A collaborative study involving multiple institutions investigated the antibacterial potential of various sulfonamide derivatives, including 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone. The findings indicated that specific structural modifications could significantly enhance antibacterial activity, leading to promising candidates for further development.

Case Study 2: Synthesis of Anti-cancer Agents

Another case study focused on synthesizing novel anti-cancer agents using this compound as an intermediate. The research highlighted the efficiency of the synthetic route and the biological evaluation of the final products, which exhibited potent cytotoxicity against cancer cell lines.

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Bis(4-chlorophenyl) sulfone: Another compound with a chlorophenyl group and sulfone functionality.

4-Chlorophenyl isocyanate: Contains a chlorophenyl group but differs in its functional group.

1-(4-Chlorophenyl)-1-cyclopropanecarboxylic acid: Features a chlorophenyl group and a cyclopropane ring .

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Actividad Biológica

1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and pharmacokinetic properties.

The compound exhibits its biological activity primarily through interactions with specific molecular targets involved in cancer progression. Notably, it has been shown to interact with epidermal growth factor receptors (EGFR), which are crucial in the signaling pathways that regulate cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone possesses significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

In vitro tests have revealed that this compound exhibits potent antiproliferative activity against several human cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 12.5 | EGFR Inhibition |

| HCT-116 (Colon) | 15.3 | EGFR Inhibition |

| MCF-7 (Breast) | 20.0 | Apoptosis Induction |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness in targeting these cells .

Pharmacokinetic Properties

The pharmacokinetic profile of 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone has also been assessed. Key findings include:

- Aqueous Solubility: The compound demonstrated improved solubility compared to related compounds, which is critical for oral bioavailability.

- Stability: It showed good stability in mouse microsomes with a half-life (T1/2) exceeding 40 minutes, indicating favorable metabolic stability .

- Permeability: High gastrointestinal permeability was noted, making it a suitable candidate for oral administration .

Case Studies

Several case studies have highlighted the efficacy of the compound in preclinical models:

- Study on Lung Cancer: In a study involving A549 cells, treatment with 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

- Combination Therapy: Research has also explored the potential of this compound in combination with other anticancer agents. For instance, when used alongside MDM2 inhibitors, it enhanced the overall anticancer effect by promoting apoptosis in resistant cancer cell lines .

- Mechanistic Insights: Further investigations using molecular docking simulations have identified key binding interactions between the compound and EGFR, suggesting a competitive inhibition mechanism that could explain its anticancer properties .

Q & A

Q. What strategies ensure enantiomeric purity in derivatives of this compound?

- Methodology : Chiral chromatography (e.g., Chiralpak IA column) or asymmetric synthesis using enantioselective catalysts (e.g., BINOL-derived ligands) achieves high enantiomeric excess (ee). Circular dichroism (CD) and X-ray crystallography confirm absolute configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.